LEI-101

Cannabinoid receptor pharmacology GPCR functional assays CB2 agonist screening

Researchers needing a peripherally restricted CB2 agonist often encounter CNS off-target effects and poor oral bioavailability with generic ligands. LEI-101 addresses this: • ~100% oral bioavailability, minimal brain penetration-no CNS effects at 60 mg/kg p.o. • ~100-fold CB2/CB1 selectivity; no interaction with endocannabinoid hydrolases FAAH, MAGL, DAGL, or NAPE-PLD. • Validated in cisplatin-induced nephrotoxicity (3-10 mg/kg) and rat SNL neuropathic pain models (2-20 mg/kg p.o.).

Molecular Formula C23H26ClFN4O4S
Molecular Weight 509.0 g/mol
Cat. No. B2972837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLEI-101
Molecular FormulaC23H26ClFN4O4S
Molecular Weight509.0 g/mol
Structural Identifiers
SMILESC1CC1N2C(=O)CN(C2=O)CC3=CC=C(C=C3)C4=NC(=C(C=C4)F)CN5CCS(=O)(=O)CC5.Cl
InChIInChI=1S/C23H25FN4O4S.ClH/c24-19-7-8-20(25-21(19)14-26-9-11-33(31,32)12-10-26)17-3-1-16(2-4-17)13-27-15-22(29)28(23(27)30)18-5-6-18;/h1-4,7-8,18H,5-6,9-15H2;1H
InChIKeyAPLLNJWPLUIBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione Hydrochloride: Procurement-Relevant Identity and Target Engagement Profile


3-Cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione hydrochloride (also designated LEI-101 hydrochloride; CAS 2250025-91-1) is a synthetic small molecule belonging to the 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione chemotype [1]. This compound functions as a selective cannabinoid CB2 receptor partial agonist [2]. It is structurally characterized by a cyclopropyl-substituted imidazolidine-2,4-dione core linked via a methylene bridge to a phenyl ring, which is further substituted at the para position with a 5-fluoro-6-((1,1-dioxidothiomorpholino)methyl)pyridin-2-yl moiety. The hydrochloride salt form (molecular formula C23H26ClFN4O4S; molecular weight 508.99 g/mol) is the standard research-grade presentation used in all published characterization studies .

Why In-Class CB2 Agonists Cannot Substitute for LEI-101 Hydrochloride in Experimental Paradigms Requiring Peripheral Restriction and Oral Bioavailability


The imidazolidine-2,4-dione chemotype exhibits substantial structure-activity divergence; systematic medicinal chemistry optimization demonstrates that minor structural modifications produce marked differences in metabolic stability, oral bioavailability, hERG liability, and CNS penetration [1]. The parent compound in this series (designated compound 1) possesses superior CB2 potency (hCB2 pEC50 = 8.6) yet fails as an in vivo tool due to near-zero oral bioavailability (Fpo = 4%) and significant hERG channel affinity (pKi = 5.5) [1]. Alternative CB2 agonists from other structural classes (e.g., JWH-133, AM1241, GW405833) either lack comprehensive oral bioavailability characterization, exhibit variable CNS penetration profiles, or possess undefined selectivity margins relative to the endocannabinoid hydrolases FAAH, MAGL, DAGL, and NAPE-PLD [2]. Consequently, generic substitution with a structurally related analog or an alternative CB2 agonist from a different chemotype will not recapitulate the specific combination of high oral bioavailability (~100%), minimal brain penetration, and defined selectivity fingerprint that defines LEI-101 as a peripherally restricted CB2 tool compound.

LEI-101 Hydrochloride: Quantitative Comparative Evidence Guide for Scientific Procurement Decisions


CB2 Receptor Potency Comparison: LEI-101 vs. Parent Compound 1

LEI-101 exhibits sub-micromolar potency at the human CB2 receptor. While the parent compound in this chemical series (compound 1) shows higher CB2 potency (hCB2 pEC50 = 8.6), LEI-101 maintains potent CB2 agonism (hCB2 pEC50 = 8.0) [1]. The difference in potency is offset by critical pharmacokinetic improvements: parent compound 1 demonstrates only 4% oral bioavailability (Fpo = 4%) and significant hERG binding (pKi = 5.5), rendering it unsuitable for in vivo oral dosing studies [1]. LEI-101 was specifically optimized to retain potent CB2 agonism while eliminating these liabilities [2].

Cannabinoid receptor pharmacology GPCR functional assays CB2 agonist screening

CB2 vs. CB1 Selectivity: LEI-101 Compared to Mixed CB1/CB2 Cannabinoid Agonists

LEI-101 demonstrates approximately 100-fold selectivity for CB2 receptors over CB1 receptors in competitive binding assays [1]. In contrast, widely used cannabinoid tool compounds such as WIN 55,212-2 and CP 55,940 exhibit mixed CB1/CB2 agonism without meaningful subtype selectivity [2]. Additionally, LEI-101 does not display activity at human fatty acid amide hydrolase (hFAAH), monoacylglycerol lipase (MAGL), diacylglycerol lipase (DAGL), or N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD), nor does it react with serine hydrolases in activity-based protein profiling [1].

Receptor selectivity profiling Cannabinoid receptor binding Off-target screening

Oral Bioavailability and CNS Restriction: LEI-101 vs. Peripherally Restricted CB2 Agonist LEI-102

LEI-101 demonstrates 100% oral bioavailability (Fpo) with a plasma half-life (t1/2) of 1.7 hours following oral administration and 0.8 hours following intravenous administration in rats, with low systemic clearance [1]. Following oral dosing in mice, LEI-101 achieves high concentrations in kidney and liver while exhibiting minimal brain penetration; at doses up to 60 mg/kg (p.o.), LEI-101 does not elicit any CNS-mediated effects in the cannabinoid tetrad assay [2]. In comparison, LEI-102 (a structurally related CB2 agonist from the same research group) also exhibits peripheral restriction and oral efficacy, yet LEI-101 is distinguished by a more extensively characterized in vivo dataset spanning two distinct disease models (cisplatin-induced nephrotoxicity and spinal nerve ligation neuropathic pain) with dose-response relationships established in both paradigms [2][3].

Pharmacokinetics Oral bioavailability Blood-brain barrier penetration Peripheral restriction

hERG Safety Pharmacology Profile: LEI-101 vs. Parent Compound 1

LEI-101 was specifically engineered to eliminate the hERG liability present in the parent compound of this chemical series. Parent compound 1 exhibits moderate hERG channel binding with a pKi of 5.5 (corresponding to Ki ≈ 3.2 μM), a level associated with potential QTc prolongation risk [1]. Through systematic modification of physicochemical properties including lipophilicity and basicity, LEI-101 was optimized to achieve a hERG pKi of less than 4 (Ki > 100 μM), representing a greater than 30-fold improvement in hERG safety margin [1]. This optimization was achieved concurrently with preservation of CB2 agonism (pEC50 = 8.0) and attainment of 100% oral bioavailability [1].

hERG channel inhibition Cardiac safety pharmacology Drug discovery optimization

Optimal Research and Industrial Application Scenarios for LEI-101 Hydrochloride Based on Quantitative Evidence


In Vivo Studies of CB2-Mediated Renoprotection Requiring Oral Dosing with Peripheral Restriction

LEI-101 is validated in a mouse model of cisplatin-induced nephrotoxicity, where oral or intraperitoneal administration at 3 or 10 mg/kg dose-dependently prevented kidney dysfunction and morphological damage, with protective effects absent in CB2 receptor knockout mice [1]. The compound achieves high concentrations in kidney and liver following oral dosing while exhibiting minimal brain penetration and no CNS effects at doses up to 60 mg/kg p.o. in the tetrad assay [1]. For procurement supporting studies of CB2-mediated renal protection, inflammation, or oxidative stress in peripheral tissues, LEI-101 offers a tool compound with directly demonstrated efficacy in a therapeutically relevant kidney injury model with genetically validated CB2-dependence [1].

Neuropathic Pain Studies Where CB2-Mediated Analgesia Must Be Dissociated from CB1-Mediated CNS Effects

LEI-101 (2, 6, and 20 mg/kg, p.o.) produces dose-dependent antinociceptive effects in a rat spinal nerve ligation model of neuropathic pain [2]. This efficacy is achieved without inducing CB1-mediated CNS effects (cannabimimetic tetrad assay negative at 60 mg/kg p.o.) [2]. The ~100-fold CB2/CB1 selectivity ensures that observed analgesic effects can be attributed specifically to peripheral CB2 receptor activation [3]. For procurement in pain research programs requiring a CB2-selective agonist with oral activity and validated in vivo efficacy in a gold-standard neuropathic pain model, LEI-101 is directly supported by peer-reviewed efficacy data.

CB2 Receptor Pharmacology Studies Requiring Clean Selectivity Without Endocannabinoid Hydrolase Confounding

LEI-101 displays no significant interaction with human FAAH, MAGL, DAGL, or NAPE-PLD, and does not react with serine hydrolases in activity-based protein profiling assays [3]. This distinguishes LEI-101 from endogenous ligands and certain synthetic cannabinoids that simultaneously modulate CB receptors and endocannabinoid metabolic enzymes [3]. For procurement in basic pharmacology studies aiming to isolate CB2 receptor-mediated signaling events from compensatory changes in endocannabinoid tone, LEI-101's defined and narrow target engagement profile reduces experimental variables and simplifies interpretation of results [3].

Medicinal Chemistry Benchmarking of CB2 Agonist Lead Optimization Success

LEI-101 serves as a benchmark case study in successful multiparameter optimization of a GPCR agonist lead series. The compound retains potent CB2 agonism (pEC50 = 8.0) while simultaneously achieving a >30-fold improvement in hERG safety margin (pKi < 4 vs. 5.5 for parent) and a 25-fold increase in oral bioavailability (Fpo = 100% vs. 4% for parent) relative to the early lead compound 1 [4]. For procurement in drug discovery programs seeking a reference standard that exemplifies how systematic physicochemical property modulation can rescue a promising but flawed chemotype, LEI-101 provides a fully characterized, peer-reviewed exemplar [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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